Azidoacetic acid NHS ester

Catalog No.
S520184
CAS No.
824426-32-6
M.F
C6H6N4O4
M. Wt
198.14
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azidoacetic acid NHS ester

CAS Number

824426-32-6

Product Name

Azidoacetic acid NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-azidoacetate

Molecular Formula

C6H6N4O4

Molecular Weight

198.14

InChI

InChI=1S/C6H6N4O4/c7-9-8-3-6(13)14-10-4(11)1-2-5(10)12/h1-3H2

InChI Key

FENNDBOWHRZLTQ-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)OC(=O)CN=[N+]=[N-]

Solubility

Soluble in DMSO

Synonyms

Azidoacetic acid NHS ester

Description

The exact mass of the compound Azidoacetic acid NHS ester is 198.0389 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Azide group (N3): This group can participate in various click chemistry reactions, allowing researchers to link it to other molecules with high specificity and efficiency.
  • N-hydroxysuccinimide (NHS) ester: This group reacts readily with primary amines, which are present in many biological molecules like proteins and antibodies.

Protein and Antibody Labeling

Azidoacetic acid NHS ester can be used to label proteins and antibodies with an azide group. This creates a modified biomolecule that can be further conjugated to other molecules of interest via click chemistry. This technique is useful in various applications, including:

  • Immunofluorescence: Attaching fluorescent tags to proteins or antibodies allows researchers to visualize them within cells using fluorescence microscopy [Source: National Institutes of Health ].
  • Affinity Chromatography: Azide-labeled proteins can be used to capture specific target molecules from complex mixtures through click chemistry with biotin or other affinity tags [Source: ScienceDirect ].

Biomolecule Conjugation

The azide group on the modified biomolecule obtained using azidoacetic acid NHS ester can react with various click chemistry partners. This allows researchers to conjugate the biomolecule to diverse targets, including:

  • Drugs: Attaching drugs to biomolecules can improve their targeting and delivery within the body [Source: National Center for Biotechnology Information ].
  • Imaging Probes: Biomolecules can be linked to imaging agents for in vivo or in vitro visualization purposes [Source: Royal Society of Chemistry ].

Azidoacetic acid N-hydroxysuccinimide ester is a chemical compound with the molecular formula C₆H₆N₄O₄ and a molecular weight of 198.14 g/mol. It is characterized by the presence of an azido group, which imparts unique reactivity, particularly towards primary amines. This compound is typically encountered as an off-white to grey solid and is soluble in solvents such as dimethyl sulfoxide, dimethylformamide, dichloromethane, and ethyl acetate . The N-hydroxysuccinimide ester functionality allows for the formation of stable amide bonds when reacting with primary amines under neutral to slightly basic conditions (pH 7-9) .

  • AA-NHS should be handled with care following standard laboratory safety protocols.
  • It may cause irritation to skin, eyes, and respiratory system.
  • Consider wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat while handling AA-NHS.

The primary reaction of azidoacetic acid N-hydroxysuccinimide ester involves its interaction with primary amines. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is highly selective for primary amines, making it a valuable tool in bioconjugation and labeling applications.

Reaction Scheme

text
Azidoacetic Acid NHS Ester + R-NH2 → R-NH-C(=O)-O-CH2-N3 + NHS

Azidoacetic acid N-hydroxysuccinimide ester exhibits significant biological activity due to its ability to label proteins and other biomolecules containing primary amines. The azido group can participate in subsequent reactions, such as click chemistry, allowing for further functionalization or conjugation with other molecules. This property makes it a useful reagent in proteomics and molecular biology for studying protein interactions and modifications .

The synthesis of azidoacetic acid N-hydroxysuccinimide ester typically involves the following steps:

  • Preparation of Azidoacetic Acid: Azidoacetic acid can be synthesized by reacting chloroacetic acid with sodium azide.
  • Formation of NHS Ester: The azidoacetic acid is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) to form the NHS ester.

This method allows for high yields and purity of the final product .

Azidoacetic acid N-hydroxysuccinimide ester has various applications in biochemical research:

  • Protein Labeling: It is used to label primary amines in proteins, enabling the study of protein interactions.
  • Oligonucleotide Modification: The compound can modify amine-containing oligonucleotides for various applications in genetic research.
  • Bioconjugation: It serves as a non-cleavable linker in antibody-drug conjugates and other bioconjugates .

Studies involving azidoacetic acid N-hydroxysuccinimide ester focus on its reactivity with various biomolecules. By utilizing its azido group, researchers can investigate interactions through click chemistry methods, facilitating the attachment of fluorescent tags or other functional groups to proteins or nucleic acids. This has implications for imaging studies and tracking biological processes in real-time .

Several compounds share structural features or functional properties with azidoacetic acid N-hydroxysuccinimide ester. Here are some notable examples:

Compound NameKey FeaturesUnique Aspects
Acetic AnhydrideUsed for acetylation reactionsMore reactive but less selective than NHS esters
MaleimideReacts with thiols to form thioether bondsSpecific for thiol groups
Succinimidyl EsterSimilar reactivity towards aminesLacks the azido group
4-Azidobutyric AcidContains an azido group but longer spacerDifferent spacer length affects reactivity
Azidomethyl AcetateAlso contains an azido groupLess stable than N-hydroxysuccinimide esters

Azidoacetic acid N-hydroxysuccinimide ester stands out due to its selective reactivity towards primary amines while also providing opportunities for further functionalization through its azido group. This dual functionality makes it particularly valuable in biochemical applications compared to other similar compounds that may lack one or both features .

Molecular Structure and Conformational Analysis

Azidoacetic acid N-hydroxysuccinimide ester represents a specialized bioconjugation reagent with the molecular formula C₆H₆N₄O₄ and a molecular weight of 198.14 daltons [1] [6]. The compound features a dual-functional architecture comprising an azidoacetyl moiety linked to an N-hydroxysuccinimide ester group [1] [3]. The chemical structure can be systematically described as (2,5-dioxopyrrolidin-1-yl) 2-azidoacetate, where the azide functionality (-N₃) is attached to the acetyl carbon, creating a linear azidoacetic acid derivative activated through esterification with N-hydroxysuccinimide [6] [8].

The molecular geometry of azidoacetic acid N-hydroxysuccinimide ester exhibits characteristic features of both azide and N-hydroxysuccinimide functional groups [1]. The azide group adopts a linear configuration with the nitrogen atoms arranged in a N=N⁺=N⁻ resonance structure, contributing to its reactivity profile [22]. The N-hydroxysuccinimide portion maintains the typical succinimide ring structure with the nitrogen atom serving as the bridging element between the carbonyl groups [1] [8]. The ester linkage connecting these two functional domains provides structural stability while maintaining the reactive characteristics essential for bioconjugation applications [3] [6].

The conformational analysis reveals that the compound exists predominantly in extended conformations due to the linear nature of the azide group and the rigid succinimide ring system [6]. The rotational freedom around the acetyl-ester bond allows for multiple conformational states, though steric interactions between the azide group and the succinimide ring may restrict certain orientations [8].

Physical Properties and Stability Parameters

Melting Point and Crystalline Characteristics

Azidoacetic acid N-hydroxysuccinimide ester exhibits a melting point range of 130-133°C, with precise values varying slightly depending on the purity and crystalline form [8] [15]. The compound typically crystallizes as a white to off-white powder or crystalline solid under standard conditions [8] [15]. The crystalline characteristics demonstrate good thermal stability up to the melting point, beyond which decomposition may occur due to the inherent instability of the azide functional group under elevated temperatures [15].

The crystalline structure analysis indicates that the compound forms stable crystal lattices through intermolecular hydrogen bonding and van der Waals interactions [8]. The physical appearance ranges from white to light yellow powder or crystals, with the coloration potentially indicating trace impurities or slight degradation products [15].

Solubility Profiles in Various Solvents

The solubility characteristics of azidoacetic acid N-hydroxysuccinimide ester demonstrate preferential dissolution in organic solvents over aqueous media [11]. Comprehensive solubility data reveals excellent solubility in dimethyl sulfoxide, dimethylformamide, dichloromethane, tetrahydrofuran, and chloroform [11]. The compound shows slight solubility in chloroform specifically, as documented in several analytical studies [8].

Solvent SystemSolubility ProfileReference Conditions
Dimethyl SulfoxideHighly SolubleRoom Temperature
DimethylformamideHighly SolubleRoom Temperature
DichloromethaneHighly SolubleRoom Temperature
TetrahydrofuranHighly SolubleRoom Temperature
ChloroformSlightly SolubleRoom Temperature
WaterLimited SolubilityRequires Co-solvents

The aqueous solubility is significantly limited due to the hydrophobic nature of the compound, necessitating the use of organic co-solvents for biological applications [11]. The solubility profile directly influences the selection of reaction media for bioconjugation procedures, with organic solvents preferred for stock solution preparation followed by dilution into aqueous buffer systems [5] [11].

Spectroscopic Fingerprints

Nuclear Magnetic Resonance Spectral Characteristics

The nuclear magnetic resonance spectroscopy of azidoacetic acid N-hydroxysuccinimide ester provides distinctive spectral signatures for structural confirmation [18]. In ¹³C nuclear magnetic resonance spectroscopy, the compound exhibits characteristic resonances around 170 parts per million corresponding to the N-hydroxysuccinimide ester carbonyl signals, which are distinguishable from other carbonyl-containing functionalities . The azidoacetyl carbon appears as a distinct signal, typically in the range consistent with α-azido carbonyl compounds [18].

The ¹H nuclear magnetic resonance spectrum reveals characteristic multipicity patterns for the succinimide ring protons and the azidoacetyl methylene protons [18]. The N-hydroxysuccinimide ring protons typically appear as complex multiplets in the 2.5-3.0 parts per million region, while the azidoacetyl CH₂ protons exhibit characteristic chemical shifts influenced by the electron-withdrawing effects of both the azide and carbonyl functionalities [18].

Quantitative nuclear magnetic resonance analysis confirms structural purity levels exceeding 95% for high-quality preparations, with the technique serving as a primary method for purity assessment [15]. The spectral data provides unambiguous confirmation of the molecular structure and can detect potential degradation products or synthetic impurities [15] [18].

Infrared and Mass Spectrometric Analysis

Infrared spectroscopy of azidoacetic acid N-hydroxysuccinimide ester reveals characteristic absorption bands that serve as diagnostic fingerprints for the compound [19] [22]. The azide functional group exhibits a distinctive asymmetric stretching frequency typically observed around 2100-2130 wavenumbers, which is diagnostic for organic azide compounds [22]. In aqueous environments, this azide stretching frequency may shift to approximately 2124 wavenumbers due to hydrogen bonding interactions with water molecules [22].

The N-hydroxysuccinimide ester carbonyl groups produce characteristic C=O stretching vibrations in the 1750-1760 wavenumber region, consistent with activated ester functionalities [19]. These carbonyl stretches appear at higher frequencies compared to simple aliphatic esters due to the electron-withdrawing nature of the N-hydroxysuccinimide group [19]. Additional characteristic absorptions include C-O stretching modes in the 1200-1300 wavenumber region and N-O stretching vibrations associated with the hydroxylamine portion of the N-hydroxysuccinimide group [19].

Mass spectrometric analysis provides definitive molecular weight confirmation at 198.14 mass-to-charge ratio for the molecular ion [6] [9]. Fragmentation patterns typically show loss of the azide group (42 mass units) and characteristic fragmentations of the N-hydroxysuccinimide moiety [6]. High-resolution mass spectrometry enables precise elemental composition determination, confirming the C₆H₆N₄O₄ molecular formula [6] [9].

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.3

Exact Mass

198.0389

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

1-[(Azidoacetyl)oxy]pyrrolidine-2,5-dione

Dates

Modify: 2023-08-15
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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